molecular formula C16H16N2O2 B6368749 2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% CAS No. 1261914-16-2

2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%

Cat. No. B6368749
CAS RN: 1261914-16-2
M. Wt: 268.31 g/mol
InChI Key: QZPSQNUHKXETCF-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine (2H4P3PCP) is a heterocyclic aromatic compound with a molecular formula of C12H14N2O. It is a derivative of the pyridine family, which is a group of nitrogen-containing compounds that are widely used in organic chemistry. 2H4P3PCP is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 173-175°C and a boiling point of 300-302°C.

Mechanism of Action

2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% acts as a proton donor in the presence of a base, which allows it to form a stable complex with the base. This complex can then be used as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several species of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against a variety of fungal species. In addition, it has been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is a relatively versatile compound that can be used in a variety of laboratory experiments. It is a relatively stable compound, and it is soluble in both water and ethanol, which makes it easy to work with in the laboratory. However, it is not particularly soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%. It could be used in the synthesis of more complex heterocyclic compounds, such as quinolines and pyridines. It could also be used in the synthesis of novel pharmaceutical agents, such as antibiotics and anti-inflammatory drugs. In addition, it could be used in the synthesis of materials for use in medical devices, such as implants and prosthetics. Finally, it could be used in the synthesis of new materials for use in electronics, such as semiconductors and transistors.

Synthesis Methods

2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be synthesized by reacting 3-pyrrolidinylcarbonylphenyl pyridine with hydroxylamine hydrochloride in aqueous solution. The reaction is carried out at room temperature for 24 hours, and the product is purified by recrystallization.

Scientific Research Applications

2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, such as thiazole derivatives and pyrrolo[2,3-d]pyrimidine derivatives. It has also been used in the synthesis of novel antifungal agents and in the synthesis of compounds with potential anti-inflammatory activity.

properties

IUPAC Name

4-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-11-13(6-7-17-15)12-4-3-5-14(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPSQNUHKXETCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683206
Record name 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-16-2
Record name 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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